Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 438218-16-7) is a heterocyclic compound with the molecular formula C₁₁H₁₁F₂N₃O₂ and a molecular weight of 255.22 g/mol . Its structure features a pyrazolo[1,5-a]pyrimidine core substituted at positions 5 (methyl) and 7 (difluoromethyl), with an ethyl ester at position 2.
Properties
IUPAC Name |
ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O2/c1-3-18-11(17)7-5-14-16-8(9(12)13)4-6(2)15-10(7)16/h4-5,9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCPGDQMBBWNQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction in acetic acid leads to the formation of 7-difluoromethylpyrazolo[1,5-a]pyrimidines, while in trifluoroacetic acid, 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives are predominantly formed . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHFNO
- Molecular Weight : 255.22 g/mol
- CAS Number : 438218-16-7
The compound features a pyrazolo-pyrimidine core structure, which is known for its diverse biological activities. The introduction of difluoromethyl groups enhances its lipophilicity and may improve its binding affinity to biological targets.
Anticancer Activity
Recent studies have indicated that ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits promising anticancer properties. Research has focused on its ability to inhibit specific cancer cell lines through various mechanisms:
- Mechanism of Action : The compound's structure allows it to interact with specific enzymes that play a role in cancer cell proliferation. For example, it may inhibit certain kinases involved in signaling pathways that promote tumor growth.
- Case Study : In vitro studies demonstrated that this compound significantly reduced cell viability in breast and lung cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity against various pathogens:
- Broad-spectrum Activity : Preliminary data suggest effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This makes it a candidate for further exploration in the development of new antimicrobial agents.
- Case Study : A study reported the compound's inhibitory effects on Staphylococcus aureus and Escherichia coli, highlighting its potential utility in treating bacterial infections .
Neurological Applications
There is emerging interest in the neuroprotective effects of this compound:
- Potential Mechanism : The compound may exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress within neuronal cells.
- Case Study : Research involving animal models of neurodegenerative diseases indicated that administration of this compound improved cognitive function and reduced markers of neuronal damage .
Data Tables
Mechanism of Action
The mechanism of action of ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group increases the compound’s binding affinity to receptors, enhancing its biological activity . The exact molecular targets and pathways can vary depending on the specific application, but generally, the compound interacts with enzymes or receptors involved in the biological processes it affects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core
Ethyl 7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- Molecular Formula : C₁₇H₁₅F₂N₃O₃
- Molecular Weight : 347.32 g/mol
- Key Features : The 4-methoxyphenyl group at position 5 introduces aromaticity and electron-donating effects, enhancing π-π stacking interactions in biological systems.
- Synthesis: Synthesized via reflux of 4,4′-difluoro-5,5′-phenyl-1,3-butanedione with ethyl 3-amino-5-pyrazole-4-carboxylate in glacial acetic acid (71% yield) .
Ethyl 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Molecular Formula : C₁₇H₁₅N₃O₂
- Molecular Weight : 293.32 g/mol
- Synthesis : Lower yield (13%) compared to its positional isomer (ethyl 5-methyl-7-phenyl analog, 52% yield), indicating steric and electronic challenges in regioselective synthesis .
Ethyl 5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Key Observations :
Stability and Reactivity
- Ester Hydrolysis : Ethyl esters in pyrazolo[1,5-a]pyrimidines are prone to hydrolysis under alkaline conditions, leading to decarboxylation . The trifluoromethyl group in analogs (e.g., C₁₇H₁₄F₃N₃O₃) may stabilize the ester against hydrolysis compared to difluoromethyl derivatives.
- Steric Effects : Bulky substituents (e.g., cyclopropyl in C₁₃H₁₆F₃N₃O₂ ) reduce reaction yields due to steric hindrance during synthesis.
Biological Activity
Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
- IUPAC Name: this compound
- CAS Number: 438218-13-4
- Molecular Formula: C₁₇H₁₅F₂N₃O₂
- Molecular Weight: 335.22 g/mol
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.
Antitumor Activity
Research has highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy. Studies indicate that compounds within this class can inhibit key signaling pathways involved in tumor growth. For instance, derivatives have shown inhibitory activity against BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in various cancers. This compound is hypothesized to exhibit similar antitumor properties due to its structural features that facilitate such interactions .
Anti-inflammatory Effects
Pyrazole derivatives have also been investigated for their anti-inflammatory properties. The presence of specific substituents can enhance the anti-inflammatory activity of these compounds. This compound may possess similar effects based on its chemical structure .
Case Studies and Research Findings
Several studies have focused on the biological activities of pyrazolo[1,5-a]pyrimidines:
- Anticancer Efficacy : A study examined various pyrazole derivatives for their cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). Some derivatives showed significant cytotoxicity and potential synergistic effects when used in combination with doxorubicin .
- Antifungal Testing : Research involving isoxazole pyrazole carboxylates revealed promising antifungal activity against pathogens like Rhizoctonia solani, indicating that modifications to the pyrazole structure could enhance bioactivity .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazolo[1,5-a]pyrimidines have provided insights into how variations in chemical structure influence biological activity. This knowledge aids in the rational design of new compounds with enhanced therapeutic profiles .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, and how can yield be improved?
- Methodology : The compound is synthesized via condensation of 4,4′-difluoro-5,5′-phenyl-1,3-butanedione with ethyl 3-amino-5-pyrazole-4-carboxylate in glacial acetic acid under reflux. Yield optimization involves controlling reaction time (overnight reflux) and purification via trituration with petroleum ether, achieving 71% yield . Parallel strategies from similar pyrazolo[1,5-a]pyrimidine syntheses suggest solvent choice (e.g., THF or ethanol) and stoichiometric ratios of precursors as critical variables .
Q. How is the structure of this compound validated experimentally?
- Methodology : Structural confirmation relies on multinuclear NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry (MS). For example, ¹H NMR in CDCl₃ reveals characteristic peaks: δ 8.60 (s, 1H, pyrimidine-H) and δ 8.34–8.19 (m, 2H, aromatic substituents) . X-ray crystallography, as demonstrated for analogous pyrazolo[1,5-a]pyrimidines, provides additional validation of fused-ring planarity and substituent orientations .
Q. What are the key reaction intermediates in its synthesis?
- Methodology : Intermediates include ethyl 3-amino-5-pyrazole-4-carboxylate and diketone precursors. Monitoring via TLC or HPLC during reflux helps identify side products (e.g., isomerization byproducts) . For derivatives, intermediates like sodium enolates or enaminones are critical for regioselective cyclization .
Advanced Research Questions
Q. How do substituents (e.g., difluoromethyl, methyl) influence the compound’s electronic properties and reactivity?
- Methodology : Computational studies (DFT) evaluate electron-withdrawing effects of the difluoromethyl group on ring aromaticity. Experimentally, Hammett constants or UV-vis spectroscopy quantify substituent effects on reaction rates (e.g., nucleophilic substitution). Comparative NMR shifts between derivatives (e.g., methyl vs. phenyl substituents) reveal electronic perturbations .
Q. What strategies resolve contradictions in biological activity data across similar pyrazolo[1,5-a]pyrimidines?
- Methodology : Use structure-activity relationship (SAR) models to correlate substituents with activity. For example, trifluoromethyl groups enhance kinase inhibition by increasing lipophilicity and target binding . In vitro assays (e.g., IC₅₀ measurements against c-Src kinase) combined with molecular docking clarify conflicting reports .
Q. How is the compound’s potential as a pharmacophore evaluated in drug discovery?
- Methodology :
- Step 1 : Functionalize the carboxylate group via hydrolysis to carboxylic acid or coupling with amines to generate amides .
- Step 2 : Screen derivatives for target engagement (e.g., fluorescence polarization assays for kinase binding) .
- Step 3 : Assess metabolic stability using microsomal assays and pharmacokinetic profiling in rodent models .
Q. What role does crystallography play in understanding its solid-state interactions?
- Methodology : Single-crystal X-ray diffraction reveals intermolecular forces (e.g., C–H···O/N hydrogen bonds, π-π stacking) that influence solubility and stability. For example, inversion dimers formed via C12–H12···O1 interactions in analogous compounds stabilize the crystal lattice .
Methodological Notes
- Contradiction Handling : Conflicting bioactivity data may arise from assay conditions (e.g., cell line variability). Validate using orthogonal assays (e.g., SPR vs. enzymatic activity).
- Advanced Purification : Use preparative HPLC for isolating regioisomers, as seen in pyrazolo[1,5-a]pyrimidine syntheses .
- Radiolabeling : For PET studies, introduce ¹⁸F via nucleophilic substitution of tosylate precursors, followed by biodistribution analysis in tumor-bearing models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
